O-Toluic-D7 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

O-Toluic-D7 acid, also known as 2-methylbenzoic acid-d7, is a deuterium-labeled derivative of o-toluic acid. This compound has the chemical formula C₈H₈O₂ and is characterized by the substitution of seven hydrogen atoms with deuterium, a stable isotope of hydrogen. O-Toluic-D7 acid serves primarily as an inert reference molecule in mass spectrometry, allowing for the quantification of o-toluic acid in various biological and environmental samples. The presence of deuterium enhances the precision of analytical techniques due to its unique mass characteristics compared to regular hydrogen .

Mass Spectrometry (MS)

MS is an analytical technique that identifies molecules based on their mass-to-charge ratio. Deuterium substitution alters the mass of a molecule slightly, allowing scientists to distinguish between the labeled molecule and other similar unlabeled compounds present in a sample. This is particularly useful in studies where there might be complex mixtures or closely related molecules that are difficult to differentiate with standard MS techniques [].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy explores the properties of atoms within a molecule by exposing them to a strong magnetic field. Deuterium has different magnetic properties compared to hydrogen. By strategically incorporating deuterium into specific locations within a molecule, scientists can simplify the resulting NMR spectrum, making it easier to identify and understand the chemical environment of surrounding atoms [].

Metabolic Studies

O-Toluic acid is a metabolite of some xenobiotics (foreign chemicals) in the body. By using O-Toluic-D7 acid as an internal standard, researchers can track the metabolism of these xenobiotics in biological samples. The presence of the deuterium label allows scientists to distinguish between the original xenobiotic and the metabolites formed by the body, providing valuable insights into the body's detoxification processes [].

- Nitration: The aromatic ring can undergo electrophilic nitration using a mixture of nitric acid and sulfuric acid, leading to the formation of 3,5-dinitro-2-methylbenzoic acid.

- Oxidation: The carboxylic acid group can be oxidized to form various derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: O-Toluic-D7 acid can be reduced to yield alcohols or aldehydes, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution Reactions: The compound can also undergo halogenation and other substitution reactions facilitated by Lewis acids.

O-Toluic-D7 acid is primarily utilized as a tracer in pharmacokinetic studies. Its biological activity is closely related to that of its non-deuterated counterpart, o-toluic acid, which acts as a metabolite for various xenobiotics within biological systems. O-Toluic acid has been shown to inhibit mushroom tyrosinases, indicating potential applications in regulating melanin synthesis and other biochemical pathways.

The synthesis of O-Toluic-D7 acid typically involves the following methods:

- Deuteration of O-Toluic Acid: This process replaces hydrogen atoms with deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas in the presence of catalysts like palladium on carbon. This reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

- Continuous-Flow Process: In industrial settings, O-Toluic-D7 acid can be produced via a continuous-flow process that combines nitration and subsequent deuteration steps. This method allows for improved heat transfer and better control over reaction parameters, resulting in higher yields and efficiency.

O-Toluic-D7 acid has several notable applications:

- Mass Spectrometry: It serves as an inert reference standard for quantifying o-toluic acid levels in biological samples.

- Pharmaceutical Research: Its use in pharmacokinetic studies aids in understanding drug metabolism and interactions.

- Biochemical Studies: The compound's ability to act as a metabolic tracer assists researchers in studying biochemical pathways involving aromatic compounds .

Interaction studies involving O-Toluic-D7 acid focus on its role as a metabolite and tracer in various biochemical assays. Its interactions with enzymes such as tyrosinases provide insights into its inhibitory effects on melanin production. Additionally, studies have shown that stable isotopes like deuterium can influence the kinetics of metabolic pathways when incorporated into drug molecules, enhancing their traceability during analysis .

Several compounds are structurally similar to O-Toluic-D7 acid, each with unique properties and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| O-Toluic Acid | C₈H₈O₂ | Non-deuterated form; widely used in organic synthesis |

| Benzoic Acid | C₇H₆O₂ | Parent compound; simpler structure without methyl group |

| p-Toluic Acid | C₈H₈O₂ | Methyl group at para position; different reactivity |

| 3-Nitro-o-toluic Acid | C₈H₇N₁O₄ | Contains a nitro group; used in dye synthesis |

O-Toluic-D7 acid's unique aspect lies in its deuterated structure, which enhances its utility as a reference standard in analytical chemistry while maintaining similar reactivity patterns to its non-deuterated analogs. This distinct feature makes it invaluable for precise quantification and metabolic tracing studies .

O-Toluic-D7 acid represents a deuterium-labeled variant of o-toluic acid, where all seven hydrogen atoms have been replaced with deuterium isotopes [9]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is 2-(~2~H3)methyl(~2~H4)benzoic acid [9] [10]. This name follows the IUPAC rules for naming isotopically modified compounds, where the deuterium atoms are indicated by the symbol ~2~H with appropriate subscripts denoting the number of deuterium atoms at specific positions [35].

Alternative IUPAC names for this compound include 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid, which explicitly indicates the positions of deuterium atoms in the molecular structure [10] [13]. This naming convention follows the IUPAC guidelines for isotopically substituted compounds, where the nuclide symbol is enclosed in parentheses and placed before the part of the name that is isotopically modified [35].

Common or trivial names for this compound include:

| Nomenclature Type | Name |

|---|---|

| Common Name | O-Toluic-D7 acid [6] [11] |

| Alternative Names | 2-Methylbenzoic acid-D7 [8] [10] |

| 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid [11] [6] | |

| [2H7]-o-Toluic acid [11] | |

| o-Toluic acid-d7(ring-d4,methyl-d3) [10] |

The nomenclature of this compound follows the principles established for isotopically labeled compounds, where the symbol "D" is commonly used as an abbreviation for deuterium in chemical names, particularly in laboratory and commercial contexts [37]. However, in formal IUPAC nomenclature, the symbol ~2~H is preferred over D, though both are allowed [37] [35].

Structural Representation and Molecular Formula

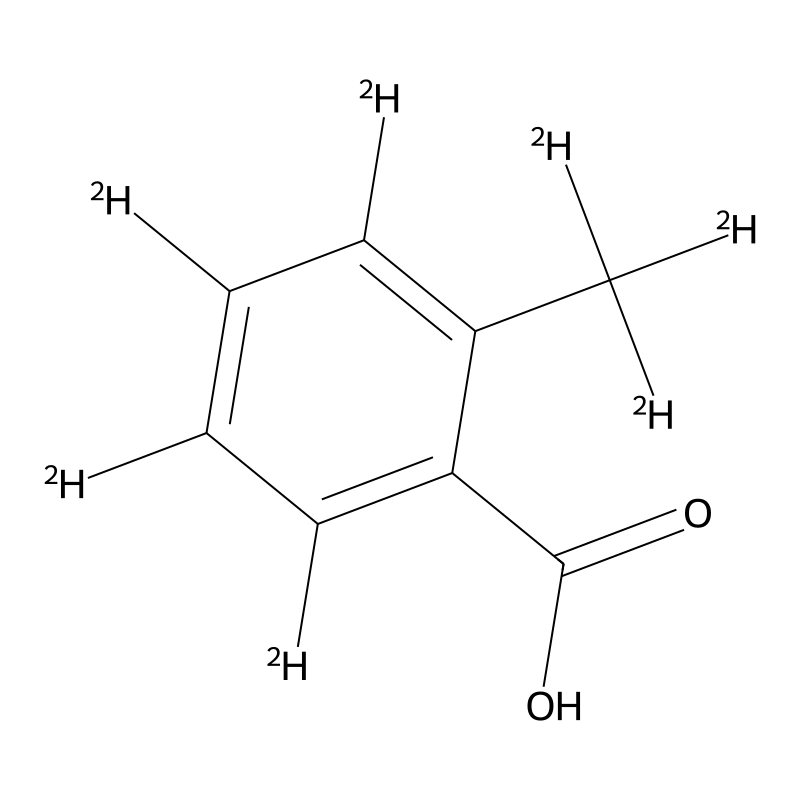

O-Toluic-D7 acid has the molecular formula C8HD7O2, indicating that it contains 8 carbon atoms, 1 hydrogen atom, 7 deuterium atoms, and 2 oxygen atoms [1] [6]. The molecular weight of this compound is 143.19 g/mol, which differs from its non-deuterated analogue due to the replacement of hydrogen atoms with the heavier deuterium isotopes [15] [11].

The structural representation of O-Toluic-D7 acid can be described as a benzoic acid with a deuterated methyl group at the ortho position (position 2) relative to the carboxylic acid group [8] [10]. The compound features a benzene ring with four deuterium atoms at positions 2, 3, 4, and 5, and a trideuteriomethyl group (-CD3) at position 6 [10] [13].

The structural formula can be represented as follows:

D /D-C COOH \ / C=C / \D-C C-D \ / C=C | DIn this structure, the carboxylic acid group (-COOH) is attached to the benzene ring, and all hydrogen atoms on the benzene ring and the methyl group have been replaced with deuterium atoms [15] [1]. The only hydrogen atom that remains is the one in the carboxylic acid group (-COOH) [1] [6].

The monoisotopic mass of O-Toluic-D7 acid is 143.096367 Da, which is calculated based on the exact masses of its constituent atoms [11] [13]. This precise mass value is particularly important in mass spectrometry applications, where isotopically labeled compounds are used as internal standards or reference materials [23] [26].

Registry Numbers and Database Identifiers

O-Toluic-D7 acid is registered in various chemical databases and registry systems with unique identifiers that facilitate its identification and retrieval of information [10] [19]. These registry numbers and database identifiers are essential for researchers and professionals working with this compound [20] [22].

The primary registry number for O-Toluic-D7 acid is the Chemical Abstracts Service (CAS) Registry Number: 207742-73-2 [10] [11]. This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and is widely used in scientific literature and chemical databases [19] [20].

Additional database identifiers for O-Toluic-D7 acid include:

| Database | Identifier |

|---|---|

| European Community (EC) Number | 693-219-1 [10] |

| MDL Number | MFCD00002478 [11] [13] |

| PubChem Substance ID | DTXSID10746068 [10] |

| PubChem Compound ID | DTXCID10696812 [10] |

| Nikkaji Number | J2.069.661C [10] |

| Wikidata | Q82694417 [10] |

| ChemSpider ID | 24533241 [9] |

These identifiers serve different purposes in various chemical information systems and databases [19] [20]. For instance, the EC Number is used in European regulatory contexts, while the PubChem identifiers are used in the National Institutes of Health's public chemical database [10] [21].

The InChI (International Chemical Identifier) and InChIKey for O-Toluic-D7 acid provide standardized representations of its chemical structure that can be used for electronic data exchange and searching [9] [10]. These identifiers encode the structural information of the compound in a format that is machine-readable and enables precise identification across different chemical databases and information systems [21] [22].

Relationship to Non-deuterated Analogue (o-Toluic Acid)

O-Toluic-D7 acid is the deuterium-labeled analogue of o-toluic acid (2-methylbenzoic acid) [8] [1]. The non-deuterated analogue, o-toluic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol [12] [19]. The difference in molecular weight between O-Toluic-D7 acid (143.19 g/mol) and o-toluic acid (136.15 g/mol) is approximately 7.04 g/mol, which corresponds to the mass difference between seven deuterium atoms and seven hydrogen atoms [15] [16].

The chemical properties of O-Toluic-D7 acid are very similar to those of o-toluic acid, but there are subtle differences due to the isotope effect of deuterium [27] [25]. Deuterium forms stronger bonds than hydrogen, which can lead to differences in reaction rates and equilibrium constants in chemical reactions involving these bonds [27] [30]. This phenomenon, known as the kinetic isotope effect, is particularly significant in reactions where the breaking or formation of bonds involving hydrogen or deuterium is the rate-determining step [25] [27].

The structural characteristics of both compounds are identical except for the isotopic substitution [16] [18]. O-Toluic acid features a benzene ring with a methyl group at the ortho position relative to the carboxylic acid group, while O-Toluic-D7 acid has the same structure but with deuterium atoms replacing all seven hydrogen atoms in the benzene ring and methyl group [12] [16].

Key differences and similarities between O-Toluic-D7 acid and o-toluic acid include:

| Property | O-Toluic-D7 Acid | o-Toluic Acid |

|---|---|---|

| Molecular Formula | C8HD7O2 [1] [15] | C8H8O2 [12] [19] |

| Molecular Weight | 143.19 g/mol [15] [11] | 136.15 g/mol [12] [16] |

| CAS Registry Number | 207742-73-2 [10] [11] | 118-90-1 [19] [20] |

| Physical State | Solid [1] | Solid [22] |

| Chemical Reactivity | Similar to o-toluic acid but with kinetic isotope effects [27] [25] | Standard reactivity of benzoic acid derivatives [19] [22] |

| Applications | Mass spectrometry reference standard, metabolic studies, reaction mechanism investigations [23] [26] | Organic synthesis, chemical intermediate, analytical standard [19] [22] |

Molecular and Structural Characteristics

Molecular Weight and Isotopic Distribution

O-Toluic-D7 acid represents a deuterium-labeled derivative of o-toluic acid with the molecular formula C8HD7O2 [1] [2] [3]. The compound exhibits a molecular weight of 143.19 g/mol, which represents an increase of 7.04 g/mol compared to the unlabeled o-toluic acid due to the isotopic substitution [1] [2] [4] [3]. The exact mass is determined to be 143.096, with a monoisotopic mass of 143.096367 [4] [5].

The isotopic distribution of O-Toluic-D7 acid is characterized by the strategic placement of seven deuterium atoms throughout the molecular structure [7]. Specifically, three deuterium atoms replace the hydrogen atoms on the methyl group, while four deuterium atoms substitute for hydrogen atoms on the aromatic ring at positions 2, 3, 4, and 5 [7]. This isotopic labeling pattern is confirmed by the compound's IUPAC name: 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid [3] [8].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 143.19 g/mol | [1] [2] [4] [3] |

| Exact Mass | 143.096 | [5] |

| Monoisotopic Mass | 143.096367 | [4] |

| Deuterium Atoms | 7 total | [7] |

| Deuterium Distribution | 3 on methyl, 4 on ring | [7] |

Bond Characteristics and Molecular Geometry

O-Toluic-D7 acid maintains the fundamental aromatic carboxylic acid structure characteristic of benzoic acid derivatives. The molecular geometry features a planar benzene ring with minimal deviation from planarity due to the carboxyl group substitution [9] [10]. The presence of the methyl group at the ortho position creates some steric interactions with the carboxyl group, but does not significantly disrupt the overall planarity of the aromatic system [11].

The compound exhibits one hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen of the carboxyl group) [5]. The rotatable bond count is limited to one, corresponding to the C-COOH bond rotation [5]. The molecular complexity score of 131 reflects the relatively straightforward aromatic carboxylic acid structure with isotopic labeling [5].

Physical State and Appearance

O-Toluic-D7 acid exists as a solid at room temperature [5] [12] [13]. The compound appears as a white solid with crystalline characteristics similar to its non-deuterated counterpart [12] [13]. The physical form is described as a white crystalline solid, maintaining the typical appearance of aromatic carboxylic acids [14] [12] [13].

Storage recommendations specify refrigerated conditions at 2-8°C to maintain compound stability and prevent degradation [15] [12] [13]. The compound requires protection from air and light during storage to preserve its isotopic integrity and chemical purity [16].

Thermodynamic Properties

Melting and Boiling Points

The melting point of O-Toluic-D7 acid is reported as 104-106°C [12] [13] [17], which represents a slight variation from the non-deuterated o-toluic acid (102-104°C) [14] [18] [19]. This minor difference in melting point can be attributed to the isotope effect, where the substitution of hydrogen with deuterium affects the vibrational frequencies and intermolecular interactions.

The predicted boiling point for O-Toluic-D7 acid is 260.9±9.0°C at 760 mmHg [5], closely approximating the boiling point of o-toluic acid (258-259°C) [14] [18] [19]. The deuterium substitution has minimal impact on the boiling point due to the similar intermolecular forces present in both compounds.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Melting Point | 104-106°C | [12] [13] [17] |

| Boiling Point (predicted) | 260.9±9.0°C at 760 mmHg | [5] |

| Flash Point (predicted) | 118.8±13.4°C | [5] |

| Vapor Pressure (predicted) | 0.0±0.6 mmHg at 25°C | [5] |

Heat Capacity and Thermochemical Data

While specific heat capacity data for O-Toluic-D7 acid is not extensively documented in the literature, the compound's thermochemical properties can be inferred from computational predictions and comparison with the parent compound. The predicted flash point is 118.8±13.4°C [5], indicating moderate thermal stability typical of aromatic carboxylic acids.

The vapor pressure at 25°C is predicted to be extremely low at 0.0±0.6 mmHg [5], consistent with the solid state of the compound at room temperature and its relatively high molecular weight. The index of refraction is predicted as 1.556 [5], reflecting the aromatic nature and polarizability of the molecule.

Solubility and Solution Behavior

Solubility in Various Solvents

O-Toluic-D7 acid exhibits limited solubility in water, described as slightly soluble [12] [13] [17]. This low aqueous solubility is characteristic of aromatic carboxylic acids with hydrophobic aromatic rings. The predicted LogP value of 2.36 [5] indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media.

The compound demonstrates slight solubility in chloroform and methanol [12] [13] [17], which is typical for carboxylic acids that can form hydrogen bonds with protic solvents. DMSO (dimethyl sulfoxide) represents a more favorable solvent system where the compound may dissolve more readily [5] [16], likely due to DMSO's excellent solvating properties for both polar and nonpolar compounds.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Slightly soluble | [12] [13] [17] |

| Chloroform | Slightly soluble | [12] [13] [17] |

| Methanol | Slightly soluble | [12] [13] [17] |

| DMSO | May dissolve | [5] [16] |

| Dichloromethane | Soluble | [16] |

pH-Dependent Behavior

As a carboxylic acid derivative, O-Toluic-D7 acid exhibits pH-dependent ionization behavior. The parent compound o-toluic acid has a pKa value of approximately 3.91 at 25°C [14] [20], and the deuterated analog is expected to show similar acidic properties with potential minor variations due to isotope effects.

In acidic solutions (pH < pKa), the compound predominantly exists in its undissociated form, maintaining limited water solubility [21]. As the pH increases above the pKa value, the carboxyl group undergoes ionization to form the carboxylate anion, significantly enhancing water solubility [21]. This pH-dependent solubility behavior is crucial for analytical applications and formulation development.

The ionization process can be represented as:

$$ \text{C}8\text{HD}7\text{O}2 \rightleftharpoons \text{C}8\text{D}7\text{O}2^- + \text{H}^+ $$